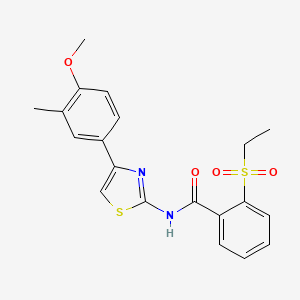

2-(ethylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide

Description

2-(Ethylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide is a sulfonamide-containing benzamide derivative with a thiazole core. Its structure features a benzamide moiety substituted with an ethylsulfonyl group at the ortho position and a 4-(4-methoxy-3-methylphenyl)thiazol-2-yl group as the amine substituent. The ethylsulfonyl group enhances electrophilicity and may influence binding affinity to biological targets, while the methoxy and methyl substituents on the phenyl ring contribute to lipophilicity and metabolic stability .

Properties

IUPAC Name |

2-ethylsulfonyl-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S2/c1-4-28(24,25)18-8-6-5-7-15(18)19(23)22-20-21-16(12-27-20)14-9-10-17(26-3)13(2)11-14/h5-12H,4H2,1-3H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCLOPQUDWJZDNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(ethylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

Attachment of the Methoxy-Methylphenyl Group: The methoxy-methylphenyl group can be introduced through a Friedel-Crafts acylation reaction using the appropriate acyl chloride and anhydrous aluminum chloride as a catalyst.

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting the intermediate product with benzoyl chloride in the presence of a base such as pyridine.

Introduction of the Ethylsulfonyl Group:

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group in the benzamide core, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Substituted thiazoles with various functional groups.

Scientific Research Applications

2-(ethylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(ethylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related benzamide-thiazole derivatives, focusing on synthetic routes, physicochemical properties, and substituent effects.

Structural Analogues and Substituent Variations

Key Observations :

- Substituent Position : The position of the sulfonyl group (e.g., 2- vs. 4- in the benzamide ring) significantly impacts electronic properties. For example, 7b (4-ethylsulfonyl) exhibits distinct NMR shifts compared to the target compound’s 2-substitution .

- In contrast, pyridinyl substituents (as in 7b) introduce hydrogen-bonding capability .

- Bioactivity Implications : Chloro and bromo substituents (e.g., in 4e and 8) may enhance halogen-bonding interactions with target proteins, a feature absent in the methoxy/methyl-substituted target compound .

Physicochemical and Spectral Comparisons

- The target compound’s methoxy and methyl groups may reduce crystallinity, lowering its melting point .

- Spectral Signatures :

- IR : Sulfonyl groups show strong absorptions at ~1350–1150 cm⁻¹ (asymmetric S=O) and ~1160–1120 cm⁻¹ (symmetric S=O). The target compound’s ethylsulfonyl group aligns with these ranges .

- ¹H NMR : Methoxy protons (δ ~3.8 ppm) and methyl groups (δ ~2.3 ppm) in the target compound distinguish it from analogues like 7b (pyridyl protons at δ 8.6–7.2 ppm) .

Biological Activity

2-(ethylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide is a complex organic compound that falls within the category of benzamides. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structure of this compound consists of several functional groups that contribute to its biological activity:

- Ethylsulfonyl group : This group is known for enhancing solubility and potentially influencing the compound's interaction with biological targets.

- Methoxy group : The presence of this electron-donating group can enhance the lipophilicity and bioavailability of the compound.

- Thiazole moiety : Thiazoles are known for their diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. A study on related thiazole compounds demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds achieving a minimum inhibitory concentration (MIC) as low as 3.9 μg/mL against Staphylococcus aureus . The structural similarities suggest that this compound may also exhibit comparable antimicrobial properties.

Anticancer Activity

The anticancer potential of thiazole-based compounds has been extensively studied. For instance, various thiazole derivatives have shown promising results in inhibiting cancer cell proliferation. A structure-activity relationship (SAR) analysis indicated that modifications on the phenyl ring significantly affect cytotoxic activity . The presence of electron-donating groups like methoxy enhances the anticancer efficacy, suggesting that this compound could be a candidate for further investigation in cancer therapy.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. This interaction may lead to:

- Inhibition of enzyme activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes.

- Induction of apoptosis : Thiazole derivatives have been reported to induce programmed cell death in cancer cells through various pathways.

Case Studies

- Antimicrobial Study : A series of thiazole derivatives were synthesized and tested for their antibacterial activity. The results showed that compounds with specific substitutions had enhanced activity against E. coli and S. aureus, suggesting that structural modifications can lead to improved efficacy .

- Anticancer Study : In a study assessing the cytotoxic effects of thiazole derivatives on various cancer cell lines, compounds similar to this compound displayed IC50 values significantly lower than conventional chemotherapeutics like doxorubicin . This indicates a potential for developing new anticancer agents based on this scaffold.

Research Findings Summary

| Activity | Compound | MIC/IC50 Value | Notes |

|---|---|---|---|

| Antimicrobial | Thiazole Derivative | 3.9 μg/mL (S. aureus) | Effective against Gram-positive bacteria |

| Anticancer | Various Thiazole Derivatives | < IC50 of Doxorubicin | Significant cytotoxicity in cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.